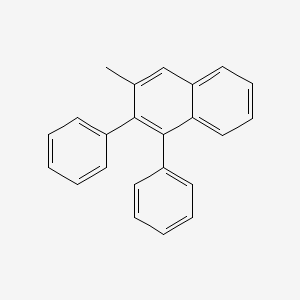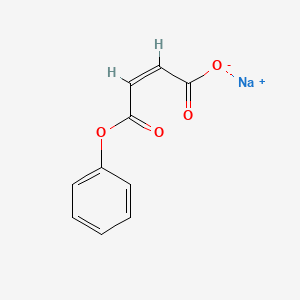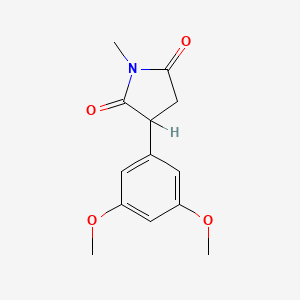![molecular formula C12H24O8 B14465990 Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate CAS No. 66470-79-9](/img/structure/B14465990.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is an organic compound with a complex structure It is a derivative of acetic acid and is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)-3-methylbutanol] under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, and the product is continuously removed, allowing for large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
科学的研究の応用
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate involves its interaction with various molecular targets. The hydroxy and acetate groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Glycolic acid: A simple hydroxy acid with similar functional groups.
Methyl glycolate: An ester of glycolic acid with similar chemical properties.
Hydroxyacetic acid: Another hydroxy acid with comparable reactivity.
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is unique due to its specific structure, which combines multiple functional groups in a single molecule
特性
CAS番号 |
66470-79-9 |
|---|---|
分子式 |
C12H24O8 |
分子量 |
296.31 g/mol |
IUPAC名 |
acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C8H16O4.2C2H4O2/c1-6(10)12-5-7(4-9)8(2,3)11;2*1-2(3)4/h7,9,11H,4-5H2,1-3H3;2*1H3,(H,3,4) |
InChIキー |
AZUHTEDTYGYGAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



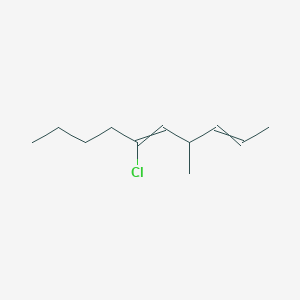
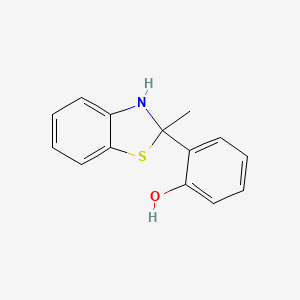
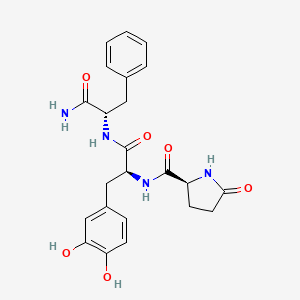
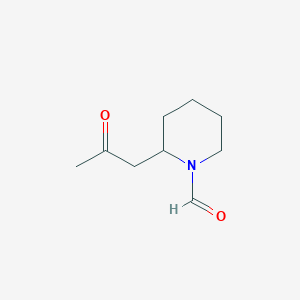
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
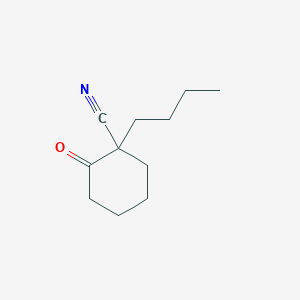
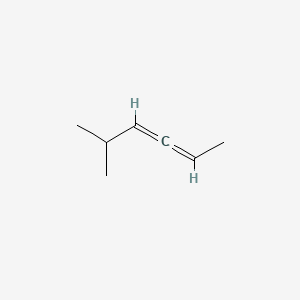
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

